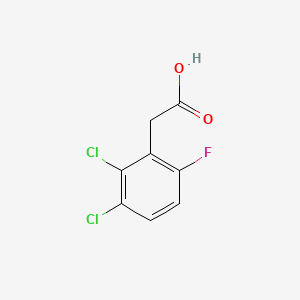

2,3-Dichloro-6-fluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichloro-6-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQADAIPGCGGTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393187 | |

| Record name | 2,3-Dichloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-57-0 | |

| Record name | 2,3-Dichloro-6-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identity of 2 2,3 Dichloro 6 Fluorophenyl Acetic Acid

The precise identification and nomenclature of a chemical compound are fundamental for scientific communication and research. 2-(2,3-Dichloro-6-fluorophenyl)acetic acid is identified by a unique set of chemical descriptors that define its molecular structure and composition. Its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(2,3-dichloro-6-fluorophenyl)acetic acid. The Chemical Abstracts Service (CAS) has assigned it the registry number 886497-57-0. chemsrc.com

The molecular formula of the compound is C8H5Cl2FO2, and it has a molecular weight of approximately 223.03 g/mol . chemsrc.com These identifiers are crucial for locating the compound in chemical databases and for stoichiometric calculations in chemical reactions.

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2,3-Dichloro-6-fluorophenyl)acetic acid |

| CAS Number | 886497-57-0 chemsrc.com |

| Molecular Formula | C8H5Cl2FO2 chemsrc.com |

| Molecular Weight | 223.03 g/mol chemsrc.com |

| SMILES | C1=C(C(=C(C=C1Cl)Cl)F)CC(=O)O |

| InChI Key | Unavailable |

Historical Context of Halogenated Phenylacetic Acids in Chemical Research

The study of phenylacetic acid and its derivatives has a notable history. Phenylacetic acid itself is a naturally occurring auxin (a plant hormone) and has been a subject of research for decades. nih.govwikipedia.org The deliberate introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to organic molecules, a process known as halogenation, represents a pivotal development in chemical research. mt.com

Halogenation dramatically alters the physicochemical properties of a parent compound. nih.gov In the context of phenylacetic acids, adding halogens to the phenyl ring can modify the molecule's acidity, lipophilicity, metabolic stability, and electronic distribution. These modifications are crucial for fine-tuning the reactivity and interaction of the molecule in various chemical and biological systems.

Historically, the synthesis of halogenated organic compounds was developed to create materials with specific properties for a wide range of applications, including pharmaceuticals, polymers, and agrochemicals. mt.comnih.gov Halogenated phenylacetic acids emerged as a class of compounds that are valuable as intermediates in multi-step syntheses. nih.govnih.gov The ability to selectively place different halogens at specific positions on the aromatic ring allows chemists to create a diverse library of building blocks for constructing complex target molecules.

Broad Significance and Research Trajectories Within Organic and Synthetic Chemistry

Established Synthetic Pathways for 2-(2,3-Dichloro-6-fluorophenyl)acetic acid

Established routes to this compound typically involve multi-step syntheses starting from readily available substituted benzene (B151609) precursors. These pathways are characterized by the sequential formation and transformation of key intermediate compounds.

Two primary multi-step synthetic routes have been established for analogous phenylacetic acid derivatives, which are applicable for the synthesis of the title compound.

Route A: From 2,3-Dichloro-6-fluorotoluene

A common strategy begins with the corresponding substituted toluene (B28343). This pathway involves the oxidation of the methyl group, followed by chain extension to form the acetic acid moiety.

Oxidation to Benzaldehyde (B42025): The synthesis initiates with the oxidation of 2,3-dichloro-6-fluorotoluene to form the key intermediate, 2,3-dichloro-6-fluorobenzaldehyde (B1306592). This can be achieved through liquid-phase catalytic oxidation using agents like hydrogen peroxide with a metal ion complex catalyst system. google.com Another method involves photochlorination to produce 2,3-dichloro-6-fluorobenzyl dichloride, which is then hydrolyzed to the aldehyde. google.com

Conversion to Benzyl (B1604629) Halide: The resulting benzaldehyde is reduced to 2,3-dichloro-6-fluorobenzyl alcohol, which is subsequently converted to 2,3-dichloro-6-fluorobenzyl chloride or bromide using standard halogenating agents (e.g., thionyl chloride or phosphorus tribromide).

Cyanation: The benzyl halide is then reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield 2,3-dichloro-6-fluorophenylacetonitrile.

Hydrolysis: The final step involves the acid- or base-catalyzed hydrolysis of the nitrile group of 2,3-dichloro-6-fluorophenylacetonitrile, which yields the desired this compound.

Route B: From 2,3-Dichloro-6-fluoroacetophenone via the Willgerodt-Kindler Reaction

An alternative pathway utilizes an aryl alkyl ketone as the precursor and leverages a rearrangement reaction to form the terminal acid derivative.

Thioamide Formation: This route starts with 2,3-dichloro-6-fluoroacetophenone, which undergoes the Willgerodt-Kindler reaction. This one-pot, three-component process involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine (B109124), to produce a terminal thioamide, specifically 2-(2,3-dichloro-6-fluorophenyl)-1-morpholinoethanethione. wikipedia.orgorganic-chemistry.orgresearchgate.net

Hydrolysis: The resulting thioamide is then subjected to hydrolysis, usually under acidic or basic conditions, to cleave the morpholine group and convert the thioamide into the final carboxylic acid product, this compound. organic-chemistry.org

The success of these multi-step syntheses relies on the efficient formation and isolation of several key intermediates.

2,3-Dichloro-6-fluorobenzaldehyde: This is a pivotal intermediate in the toluene-based route. Its aldehyde functional group is highly versatile, allowing for reduction to an alcohol for subsequent halogenation or direct conversion to other functional groups.

2,3-Dichloro-6-fluorophenylacetonitrile: As the direct precursor to the final product in the toluene route, the purity of this nitrile intermediate is crucial for obtaining a high-quality final product. Its formation via the cyanation of the corresponding benzyl halide is a critical C-C bond-forming step.

2,3-Dichloro-6-fluoroacetophenone: This compound is the starting material for the Willgerodt-Kindler pathway. Its availability and purity directly impact the efficiency of the thioamide formation step. researchgate.net

2-(2,3-dichloro-6-fluorophenyl)-1-morpholinoethanethione: This thioamide is the characteristic intermediate of the Willgerodt-Kindler reaction. Its formation represents the key rearrangement and oxidation steps, moving the carbonyl functionality to the terminal position of the side chain. wikipedia.org

Table 1: Key Intermediates and Their Role in Synthesis

| Intermediate Compound | Role in Synthesis |

|---|---|

| 2,3-Dichloro-6-fluorobenzaldehyde | Primary intermediate from toluene oxidation; precursor to the phenylacetonitrile. |

| 2,3-Dichloro-6-fluorophenylacetonitrile | Penultimate intermediate; undergoes hydrolysis to the final acid. |

| 2,3-Dichloro-6-fluoroacetophenone | Starting material for the Willgerodt-Kindler reaction. |

| 2-(2,3-dichloro-6-fluorophenyl)-1-morpholinoethanethione | Key thioamide formed during the Willgerodt-Kindler reaction. |

Optimizing reaction parameters is essential for maximizing yields and purity while minimizing reaction times and by-product formation. For the synthesis of this compound, key optimization points include:

Oxidation Step: In the conversion of 2,3-dichloro-6-fluorotoluene to the corresponding benzaldehyde, the choice of oxidant, catalyst, temperature, and reaction time is critical. For instance, using a cobalt-molybdenum-bromide catalyst system for liquid-phase oxidation with hydrogen peroxide requires careful control of temperature and residence time in a continuous reactor to maximize selectivity towards the aldehyde and prevent over-oxidation to the benzoic acid. google.com

Willgerodt-Kindler Reaction: Traditional Willgerodt-Kindler conditions involve high temperatures and long reaction times. The use of microwave-assisted heating has emerged as a significant optimization, dramatically reducing reaction times from hours to minutes and often improving yields. researchgate.netrsc.org Solvent choice and the stoichiometry of sulfur and amine are also critical variables.

Hydrolysis: The final hydrolysis of the nitrile or thioamide intermediate can be optimized by adjusting the concentration of the acid or base catalyst, the reaction temperature, and the co-solvent system to ensure complete conversion while preventing degradation of the final product.

Novel and Efficient Synthetic Approaches

Recent research has focused on developing more efficient, economical, and environmentally friendly methods for synthesizing phenylacetic acid derivatives. These include the development of advanced catalytic systems and the design of one-pot or streamlined procedures.

Catalysis plays a crucial role in modern synthetic chemistry, offering pathways with higher efficiency and selectivity.

Liquid-Phase Oxidation Catalysis: For the initial oxidation of the toluene precursor, novel catalytic systems are being explored. A patent for the synthesis of 2,3-dichlorobenzaldehyde (B127699) describes a continuous oxidation process using a catalyst system composed of cobalt, molybdenum, and bromine metal ion complexes with hydrogen peroxide as the oxidant and acetic acid as the solvent. google.com This method provides mild reaction conditions and high raw material utilization.

Solid Acid Catalysis: In the hydrolysis of chlorinated benzyl dichlorides to benzaldehydes (an alternative to the oxidation route), solid superacids have been used as catalysts. A patent for a related compound, 2-chloro-6-fluorobenzaldehyde, details a process where hydrolysis is catalyzed by a ferric solid superacid, which avoids the use of large quantities of corrosive liquid acids like sulfuric acid. google.com

Table 2: Comparison of Catalytic Systems

| Synthetic Step | Catalyst System | Advantages |

|---|---|---|

| Toluene Oxidation | Co/Mo/Br Metal Ion Complexes with H₂O₂ | Mild conditions, high raw material utilization, continuous process potential. google.com |

| Benzyl Dichloride Hydrolysis | Ferric Solid Superacid | Replaces corrosive liquid acids, potentially recyclable catalyst. google.com |

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost.

The Willgerodt-Kindler reaction is a prime example of a one-pot, three-component reaction. scispace.com The starting ketone, sulfur, and an amine are combined in a single step to produce the thioamide intermediate, which can then be hydrolyzed in the same pot or after a simple workup to yield the final carboxylic acid. This process avoids the multiple steps of oxidation, halogenation, cyanation, and hydrolysis characteristic of the toluene-based route. Recent advancements have further streamlined this reaction, for example, by using water as a mediator for thioamidation at room temperature in related systems. organic-chemistry.org

A streamlined, quasi-one-pot approach could also be envisioned for the toluene route. For instance, the conversion of 2,3-dichloro-6-fluorobenzaldehyde to the final acid could potentially be telescoped. After reduction to the benzyl alcohol, in-situ conversion to the benzyl halide followed immediately by the addition of a cyanide salt and a phase-transfer catalyst could lead to the nitrile, which could then be hydrolyzed without isolation, thus combining three steps into a single, streamlined sequence.

Integration of Green Chemistry Principles in Synthesis Design

The adoption of green chemistry principles is pivotal in modern organic synthesis to minimize environmental impact and enhance process efficiency. rsc.org For the synthesis of compounds like this compound, these principles can be integrated in several ways, from the choice of starting materials to the reaction conditions and solvents.

One of the core tenets of green chemistry is the use of less hazardous chemical syntheses. This involves selecting reagents and reaction pathways that reduce or eliminate the formation of toxic by-products. rsc.org For instance, traditional chlorination reactions can generate significant waste. However, methodologies that utilize catalysts to improve selectivity can minimize the formation of undesired isomers and polychlorinated byproducts. researchgate.net While not specific to the target molecule, research on the synthesis of 2,4-dichlorophenoxyacetic acid highlights the use of catalysts to enhance selectivity during chlorination, a principle applicable to the synthesis of this compound. researchgate.netresearchgate.net

The use of greener solvents is another key aspect. Many organic reactions are conducted in volatile organic compounds (VOCs), which contribute to air pollution and have health and safety risks. Research into the synthesis of related compounds, such as 2,6-dichloro-3-fluorobenzonitrile, has demonstrated the use of ethanol (B145695) as a suitable green solvent, which is less toxic and more environmentally friendly than many traditional organic solvents. researchgate.net The use of water as a solvent, facilitated by micellar catalysis, is also a growing area of interest in green chemistry, offering a sustainable alternative for many organic reactions. rsc.org

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. rsc.org Synthetic routes with fewer steps and higher yields are inherently more atom-economical. The development of one-pot or continuous-flow processes, as demonstrated in the synthesis of other heterocyclic acetic acids, can significantly improve atom economy, reduce waste, and allow for safer handling of reactive intermediates. rsc.org

Furthermore, the use of renewable feedstocks and energy-efficient processes are central to green synthesis design. While the direct synthesis of this compound from renewable sources is a long-term goal, incremental improvements, such as using catalytic processes that operate at lower temperatures and pressures, can contribute to a more sustainable manufacturing process.

Table 1: Application of Green Chemistry Principles in Phenylacetic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis Design | Potential Benefit |

|---|---|---|

| Prevention of Waste | Developing high-yield, selective reactions to minimize byproduct formation. | Reduced disposal costs and environmental impact. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Increased efficiency and reduced raw material consumption. |

| Less Hazardous Chemical Syntheses | Employing catalysts to direct reactions towards the desired product, avoiding toxic reagents. | Improved safety and reduced generation of hazardous waste. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with greener alternatives like water or ethanol. rsc.orgresearchgate.net | Reduced air pollution and occupational health risks. |

| Design for Energy Efficiency | Utilizing catalytic processes that proceed at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the phenyl ring. | Reduced reliance on fossil fuels and enhanced sustainability. |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthetic process. rsc.org | Fewer reaction steps, leading to higher overall yield and less waste. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities. | Increased reaction rates and reduced waste. |

Considerations for Research-Scale Synthesis and Industrial Scalability

The transition of a synthetic route from a research-scale laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

At the research-scale , the primary focus is often on proof-of-concept and obtaining the target molecule for characterization and initial testing. Synthetic routes may involve multiple steps, complex purification techniques like column chromatography, and the use of expensive or hazardous reagents that are manageable on a small scale. For this compound, initial laboratory syntheses might prioritize flexibility to create analogues for structure-activity relationship studies.

For industrial scalability , the criteria for an optimal synthetic route shift significantly. Key considerations include:

Cost and Availability of Raw Materials: Starting materials must be readily available in large quantities and at a low cost. A patent for a simple preparation method of 2,6-dichlorophenylacetic acid emphasizes the use of cheap and easily-obtained raw materials as a key advantage. google.com

Process Safety and Hazard Analysis: Reactions that are safe to conduct in a laboratory fume hood may pose significant risks on a larger scale. Exothermic reactions, the use of highly flammable solvents, or the generation of toxic gases must be carefully managed. Continuous-flow reactors can offer a safer way to handle highly energetic intermediates compared to large batch processes. rsc.org

Reaction Conditions: Extreme temperatures and pressures require specialized and costly equipment. Ideal industrial processes operate under mild conditions.

Work-up and Purification: Purification methods must be amenable to large-scale operations. Filtration and crystallization are preferred over chromatography, which is often impractical and expensive at an industrial scale.

Waste Management: The environmental impact and cost of waste disposal are significant factors. Processes that minimize waste or create recyclable byproducts are highly desirable. For instance, the generation of large quantities of waste water is a major drawback of some synthetic methods. researchgate.net

An efficient synthesis of a related compound, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, utilized a Blaise reaction and noted that the use of an in-situ activator made the reaction safe and viable for large-scale operation. researchgate.net This exemplifies the type of modification necessary to transition a reaction from a laboratory curiosity to an industrial reality.

Table 2: Comparison of Research-Scale vs. Industrial-Scale Synthesis

| Consideration | Research-Scale Synthesis | Industrial-Scale Synthesis |

|---|---|---|

| Primary Goal | Proof-of-concept, synthesis of small quantities for testing. | Cost-effective, safe, and efficient production of large quantities. |

| Reagent Cost | Less critical, can use expensive or specialized reagents. | A primary driver of process viability; must be low-cost. google.com |

| Purification | Chromatography, preparative HPLC are common. | Crystallization, distillation, and extraction are preferred. |

| Safety | Managed within laboratory safety protocols (e.g., fume hoods). | Extensive process hazard analysis is required; may necessitate process redesign. rsc.org |

| Yield | Moderate yields may be acceptable. | High yields are crucial for economic feasibility. researchgate.net |

| Waste | Often a secondary consideration. | Minimization and management are critical due to cost and regulations. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the atomic arrangement and connectivity can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton and Carbon-13 NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. The chemical environment of each nucleus, influenced by the electronegative chlorine and fluorine atoms and the carboxylic acid group, results in a unique set of chemical shifts and coupling patterns.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂) protons and the two aromatic protons. The methylene protons, being adjacent to the electron-withdrawing carboxylic acid and the substituted phenyl ring, would likely appear as a singlet in the range of 3.7-4.0 ppm. The two aromatic protons are in different chemical environments and are expected to couple to each other and to the fluorine atom, resulting in complex multiplets. The proton at the C5 position (H-5) would be a doublet of doublets due to coupling with H-4 and the fluorine atom. The proton at the C4 position (H-4) would appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-5 and the fluorine atom.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached substituents. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~170-175 ppm). The aromatic carbons directly bonded to the electronegative F and Cl atoms will show characteristic shifts; the carbon attached to fluorine (C-6) will exhibit a large C-F coupling constant.

Please note: The following table contains predicted chemical shift values based on established principles and data from analogous structures. Actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

|---|---|---|---|

| -CH₂ | ¹H | ~3.8 | s (singlet) |

| Ar-H4 | ¹H | ~7.2-7.4 | t or dd |

| Ar-H5 | ¹H | ~7.4-7.6 | dd |

| -COOH | ¹H | ~11-12 | br s (broad singlet) |

| -C=O | ¹³C | ~173 | - |

| -CH₂ | ¹³C | ~35 | - |

| Ar-C1 | ¹³C | ~128 | d (doublet, due to C-F coupling) |

| Ar-C2 | ¹³C | ~130 | d (doublet, due to C-F coupling) |

| Ar-C3 | ¹³C | ~132 | - |

| Ar-C4 | ¹³C | ~125 | d (doublet, due to C-F coupling) |

| Ar-C5 | ¹³C | ~130 | - |

| Ar-C6 | ¹³C | ~160 | d (doublet, ¹JCF ≈ 250 Hz) |

Fluorine-19 (¹⁹F) NMR Applications in Structural Characterization

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique for structural confirmation. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, providing strong signals without the need for isotopic enrichment. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it a powerful probe for verifying the substitution pattern on the aromatic ring. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal's chemical shift, typically reported relative to a standard like CFCl₃, would fall within the characteristic range for aryl fluorides. ucsb.edu Furthermore, this signal would be split into a multiplet, specifically a doublet of doublets, due to coupling with the two neighboring aromatic protons (H-5 and H-4). The magnitudes of these coupling constants (J-values) provide definitive evidence for the relative positions of the fluorine and hydrogen atoms on the ring. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this molecule, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons, H-4 and H-5, confirming their adjacent relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the methylene proton signal to the methylene carbon signal, the H-4 proton to the C-4 carbon, and the H-5 proton to the C-5 carbon, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). Key expected correlations would include:

The methylene (-CH₂) protons showing a correlation to the carbonyl carbon (-C=O) and the aromatic carbons C-1 and C-6.

The aromatic proton H-5 showing correlations to carbons C-1, C-3, and C-6.

The aromatic proton H-4 showing correlations to carbons C-2, C-5, and C-6. These long-range correlations are instrumental in confirming the 2,3,6-substitution pattern on the phenyl ring and the attachment of the acetic acid side chain at the C-1 position.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight of this compound and providing evidence for its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an ideal technique for confirming the identity of the compound in solution. The molecular formula of this compound is C₈H₅Cl₂FO₂, corresponding to a monoisotopic mass of approximately 221.96 g/mol .

Using a soft ionization technique like electrospray ionization (ESI), the compound can be readily ionized. In negative ion mode, which is common for carboxylic acids, the expected base peak would correspond to the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of ~221. In positive ion mode, adducts such as the sodium adduct [M+Na]⁺ at m/z ~245 might be observed.

A critical feature for identity confirmation is the distinct isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion:

An M peak (containing two ³⁵Cl atoms).

An M+2 peak (one ³⁵Cl, one ³⁷Cl) with an intensity of approximately 65% of the M peak.

An M+4 peak (two ³⁷Cl atoms) with an intensity of approximately 10% of the M peak. This unique isotopic signature provides powerful confirmation of the presence of two chlorine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is a robust technique for assessing the purity of a sample and analyzing any volatile impurities. nih.gov Due to the low volatility of the carboxylic acid, derivatization is typically required before GC analysis. nih.gov A common procedure is to convert the carboxylic acid to a more volatile ester, such as its methyl ester, by reacting it with a reagent like diazomethane (B1218177) or methanol (B129727) with an acid catalyst.

Once derivatized, the methyl 2-(2,3-dichloro-6-fluorophenyl)acetate can be analyzed by GC-MS. The mass spectrum, typically obtained by electron ionization (EI), would show a molecular ion peak ([M]⁺) for the ester. More importantly, the spectrum would exhibit a characteristic fragmentation pattern that can be used for structural confirmation. Key expected fragments would arise from:

Benzylic cleavage: The most common fragmentation pathway for phenylacetic acid esters is the cleavage of the bond between the methylene group and the carbonyl group. This would result in a highly stable dichlorofluorobenzyl cation, which would produce a prominent fragment ion.

Loss of the methoxy (B1213986) group (-OCH₃): Loss of a methoxy radical from the ester group is another common fragmentation pathway.

The retention time from the gas chromatogram provides a measure of the compound's purity, while the mass spectrum of the eluted peak confirms its identity. hmdb.ca

Vibrational Spectroscopy

Vibrational spectroscopy explores the interaction of electromagnetic radiation with the molecular vibrations of a sample, providing detailed information about chemical bonds and functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular functional groups. For this compound, the FTIR spectrum is characterized by distinct peaks that confirm the presence of the carboxylic acid group, the substituted benzene ring, and the carbon-halogen bonds. The broad O-H stretch of the carboxylic acid dimer is a particularly prominent feature, alongside the sharp C=O carbonyl stretch.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Carbon-Fluorine (C-F) | Stretching | 1250 - 1000 |

| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 |

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. mdpi.com When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the molecule's vibrational modes. The resulting Raman spectrum provides a unique "molecular fingerprint" that is highly specific to the compound's structure. nih.gov For this compound, Raman spectroscopy is particularly effective for observing symmetric vibrations and bonds that are weakly active in FTIR, such as the C=C bonds within the aromatic ring and the C-Cl bonds. The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The functional groups within a molecule that absorb UV or visible light are known as chromophores. tanta.edu.eg The structure of this compound contains two primary chromophores: the substituted phenyl ring and the carbonyl group (C=O) of the carboxylic acid.

The absorption of UV radiation by these chromophores results in electronic transitions, primarily π → π* and n → π. uzh.ch The π → π transitions, associated with the aromatic system and the carbonyl group, are typically high-intensity absorptions. The n → π* transition involves the non-bonding electrons on the carbonyl oxygen and is generally of lower intensity. libretexts.org The solvent used can influence the wavelength of maximum absorbance (λmax) due to interactions with the molecule's electronic states. shu.ac.uk

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| Phenyl Ring | π → π | ~200-220 and ~250-280 | High |

| Carbonyl (C=O) | π → π | ~200-220 | Moderate |

| Carbonyl (C=O) | n → π* | ~270-300 | Low |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. Developing a robust HPLC method is crucial for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this moderately polar analyte.

Method development involves optimizing several parameters to achieve good resolution, sharp peak shape, and a reasonable run time. chemrevlett.com Key parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. pensoft.net The pH of the mobile phase is critical for ionizable compounds like carboxylic acids, as it controls the retention time by suppressing or promoting ionization. The UV detector wavelength is selected based on the compound's λmax to ensure maximum sensitivity. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Compound Purity

Gas chromatography (GC) is a robust analytical technique for assessing the purity of volatile and semi-volatile compounds. For a polar compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability, making it amenable to GC analysis. A common approach is the conversion of the carboxylic acid group to its corresponding methyl ester.

Research Findings:

In a representative analysis, the purity of a this compound sample was determined using gas chromatography with flame ionization detection (GC-FID). Prior to analysis, the sample was derivatized to methyl 2,3-dichloro-6-fluorophenylacetate. The GC-FID analysis was performed under optimized conditions to ensure efficient separation of the main component from any potential impurities.

The chromatogram revealed a major peak corresponding to the methyl ester of this compound, with minor peaks indicating the presence of trace impurities. The purity of the compound is calculated based on the relative peak areas.

Table 1: GC-FID Purity Analysis Data for Methyl 2,3-dichloro-6-fluorophenylacetate

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 8.45 | 12589 | 0.8 | Impurity 1 |

| 2 | 9.12 | 1556780 | 98.9 | Methyl 2,3-dichloro-6-fluorophenylacetate |

| 3 | 10.23 | 9870 | 0.3 | Impurity 2 |

The data presented in this table is hypothetical and serves as an illustrative example of typical GC-FID results for purity assessment.

Capillary Electrophoresis (CZE) Techniques

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that is well-suited for the analysis of charged species, such as the anionic form of this compound. CZE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge-to-size ratio of the analyte. This technique offers rapid analysis times and high resolution, making it an excellent method for purity determination.

Research Findings:

The purity of this compound can be effectively assessed using CZE with UV detection. The analysis is typically performed in a fused-silica capillary using a buffer system that maintains the analyte in its ionized form. A borate (B1201080) buffer at a pH of 9.2 is commonly employed for the analysis of aromatic carboxylic acids.

Under these conditions, this compound migrates as an anion toward the anode. The electropherogram would show a sharp, symmetric peak for the main component. The presence of any impurities would be indicated by additional peaks with different migration times. The peak area of the main component relative to the total peak area is used to calculate the purity.

Table 2: CZE Purity Analysis of this compound

| Peak No. | Migration Time (min) | Peak Area | Area % | Identity |

| 1 | 4.78 | 1894560 | 99.2 | This compound |

| 2 | 5.15 | 15230 | 0.8 | Impurity 1 |

The data presented in this table is hypothetical and serves as an illustrative example of typical CZE results for purity assessment.

Elemental Compositional Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds, this typically involves the determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content, often referred to as CHNS analysis. This analysis provides critical information for verifying the empirical formula of a newly synthesized compound or confirming the purity of a known substance. The analysis of halogenated compounds can sometimes require special considerations in the combustion process to ensure accurate results. scribd.com

Research Findings:

The elemental composition of this compound (C₈H₅Cl₂FO₂) was determined using a modern automated CHNS analyzer. A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 43.08 | 43.15 |

| Hydrogen (H) | 2.26 | 2.28 |

| Nitrogen (N) | 0.00 | <0.1 |

| Sulfur (S) | 0.00 | <0.1 |

The experimental data presented in this table is hypothetical but represents typical results obtained from an elemental analyzer, demonstrating close agreement with the theoretical values.

Structural and Conformational Analysis

X-ray Crystallography of 2-(2,3-Dichloro-6-fluorophenyl)acetic acid and its Co-crystals or Derivatives

As of the latest available data, a specific single-crystal X-ray diffraction structure for 2,3-dichloro-6-fluorophenylacetic acid has not been deposited in publicly accessible crystallographic databases. However, the structural characteristics can be inferred from closely related halogenated phenylacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, which has been studied in detail. mdpi.com

In the solid state, phenylacetic acids typically exhibit a crystalline structure stabilized by a network of intermolecular interactions. The most prominent of these is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. mdpi.com This results in the characteristic R22(8) ring motif. The crystal packing is further influenced by weaker interactions, including C-H···O contacts and, significantly in this case, halogen bonds.

Co-crystals of halogenated phenylacetic acids have been successfully formed with various co-formers, such as pyridinecarboxamides. mdpi.comresearchgate.net In these multicomponent systems, the supramolecular assembly is dictated by a hierarchy of non-covalent interactions. Strong acid-pyridine or acid-amide hydrogen bonds often form the primary synthons, which are then organized into more complex architectures by weaker interactions, including π-π stacking and halogen bonding (e.g., C-X···N or C-X···O, where X is Cl or Br). mdpi.comnih.gov The formation and stability of these co-crystals are highly dependent on the specific halogen substituents and their positions on the phenyl ring.

Below is a representative table of crystallographic data for a related dichlorinated acetic acid derivative, illustrating typical parameters.

| Parameter | Representative Value for a Dichlorinated Phenylacetic Acid Analogue |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 - 9.5 |

| b (Å) | ~4.5 - 5.5 |

| c (Å) | ~18.0 - 19.0 |

| β (°) | ~95 - 105 |

| Z | 4 |

| Hydrogen Bonding Motif | R22(8) Carboxylic Acid Dimer |

Conformational Landscape and Preferred Geometries in Solution and Solid States

The conformational flexibility of this compound primarily arises from the rotation around the C(phenyl)-C(methylene) and C(methylene)-C(carboxyl) single bonds. The preferred geometry is a result of a delicate balance between steric hindrance and electronic interactions.

In the solid state, the conformation is often locked into a single, low-energy state that allows for efficient crystal packing. For phenylacetic acids, the acetic acid side chain tends to be twisted out of the plane of the phenyl ring. The torsion angle between the plane of the phenyl ring and the plane of the carboxylic acid group is a key conformational descriptor. In the crystal structure of analogous compounds, this torsion angle is influenced by the formation of the hydrogen-bonded dimers and other intermolecular forces. mdpi.com

In solution, the molecule is expected to exist as an equilibrium of different conformers. The energy barrier to rotation around the C-C single bonds is relatively low, allowing for dynamic interconversion between various staggered and eclipsed forms. The relative populations of these conformers will be solvent-dependent, as polar solvents may stabilize more polar conformations. Computational studies on related molecules can provide insight into the relative energies of these conformers.

Influence of Halogen Substituents on Molecular Conformation and Intermolecular Interactions

The three halogen substituents (two chlorine atoms at positions 2 and 3, and a fluorine atom at position 6) have a profound impact on the structural and electronic properties of the molecule.

Steric Effects: The presence of chlorine and fluorine atoms at the ortho positions (2 and 6) to the acetic acid side chain creates significant steric hindrance. This steric clash forces the side chain to adopt a non-planar conformation with respect to the phenyl ring to minimize repulsive interactions. This is a common feature in ortho-substituted phenylacetic acids.

Electronic Effects: Both chlorine and fluorine are highly electronegative atoms that withdraw electron density from the aromatic ring via the inductive effect. This reduces the electron density of the π-system. However, they can also donate electron density through resonance, although this effect is generally weaker for halogens compared to their inductive withdrawal. chemistrysteps.commasterorganicchemistry.com This modification of the electronic character of the phenyl ring influences its ability to participate in π-π stacking interactions.

Chemical Reactivity and Reaction Mechanisms

Exploration of Reaction Pathways and Product Formation

The primary reaction pathways for 2,3-dichloro-6-fluorophenylacetic acid involve transformations of the carboxylic acid group and, under certain conditions, substitution at the aromatic ring or the α-carbon.

Reactions of the Carboxylic Acid Group: The most common reactions of the phenylacetic acid moiety are those typical of carboxylic acids, such as esterification and amidation. For instance, fluorinated phenylacetic acids are known to readily couple with amines to form amides, often facilitated by coupling agents. ossila.com A relevant example is the synthesis of an amide from 2,3-dichloro-phenylacetic acid (a closely related compound) and a piperazine (B1678402) derivative, which proceeds via standard amide bond formation. nih.gov This suggests that this compound is a viable precursor for a variety of amide and ester derivatives, which are important in the synthesis of pharmaceuticals and other biologically active molecules.

Reactions at the α-Carbon: The carbon atom adjacent to the carboxylic acid group (the α-carbon) is also a site of potential reactivity. The Hell-Volhard-Zelinsky (HVZ) reaction, for example, allows for the selective halogenation of this position. rsc.org This reaction proceeds through an acyl halide intermediate and would introduce an additional halogen (e.g., bromine or chlorine) at the α-carbon, yielding α-halo-2,3-dichloro-6-fluorophenylacetic acid. Such products are valuable synthons for further transformations, including nucleophilic substitution to introduce α-hydroxy or α-amino groups. rsc.org

A summary of potential reaction products from this compound is presented below.

| Reactant(s) | Catalyst/Reagent | Product Type |

| Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amine (R-NH₂) | Coupling Agent (e.g., DIC, HOBt) | Amide |

| Thionyl Chloride (SOCl₂) | N/A | Acyl Chloride |

| Br₂ or Cl₂ | PCl₃ or PBr₃ (catalytic) | α-Halo-phenylacetic acid |

Mechanistic Insights into Chemical Transformations Involving the Phenylacetic Acid Moiety

The mechanisms of reactions involving the phenylacetic acid portion of the molecule are well-established in organic chemistry.

Amide Bond Formation: The formation of an amide from the carboxylic acid and an amine is typically not spontaneous and requires activation of the carboxyl group. A common mechanism involves the use of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC). The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile, forming the amide bond and releasing a harmless urea (B33335) byproduct. ossila.com

Hell-Volhard-Zelinsky (HVZ) Halogenation: This reaction provides a mechanism for halogenating the α-carbon. It begins with the conversion of a small amount of the carboxylic acid into an acyl halide using a catalyst like PBr₃. The acyl halide can then tautomerize to its enol form. This enol undergoes electrophilic attack by the halogen (e.g., Br₂), resulting in halogenation at the α-position. The resulting α-halo acyl halide can then exchange with the starting carboxylic acid to regenerate the acyl halide catalyst and yield the final α-halocarboxylic acid product. rsc.org

Radical Nucleophilic Substitution (S(RN)1): Phenylacetic acid can also undergo reactions via radical-based mechanisms. Under photostimulation, the dianion of phenylacetic acid can react with aryl halides through an S(RN)1 pathway. nih.govresearchgate.net This multi-step mechanism involves:

Initiation: An electron is transferred to the aryl halide, causing it to fragment into an aryl radical and a halide ion.

Propagation: The aryl radical reacts with the phenylacetate (B1230308) dianion (an enolate) to form a radical anion intermediate.

This radical anion then expels an electron, which is transferred to another molecule of the aryl halide, propagating the radical chain and forming the final arylated product. nih.gov

Influence of Halogen (Chlorine and Fluorine) and Carboxylic Acid Functionalities on Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its substituents.

Inductive vs. Resonance Effects: Halogens exert two opposing electronic effects on an aromatic ring:

Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the ring through the sigma bond network. This effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609). lumenlearning.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated into the aromatic π-system. This effect increases electron density at the ortho and para positions. openstax.org

The carboxymethyl group (-CH₂COOH) is generally considered a weakly activating, ortho-, para-directing group for electrophilic substitution because the methylene (B1212753) spacer insulates the ring from the deactivating carboxylic acid group.

Impact on Aromatic Substitution:

Electrophilic Aromatic Substitution (EAS): The combined inductive withdrawal of three halogen atoms strongly deactivates the ring, making EAS reactions sluggish and requiring harsh conditions. libretexts.org

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the halogens makes the aromatic ring electron-deficient (electrophilic). This activates the ring toward attack by nucleophiles, facilitating NAS reactions, provided a suitable leaving group is present. youtube.comlibretexts.org

Studies on Electrophilic and Nucleophilic Aromatic Substitution Processes

Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating effects of the three halogen substituents, this compound is a poor substrate for EAS. Any such reaction would be slow and require forcing conditions. libretexts.org The substitution would occur at one of the two available positions, C4 or C5. The directing effects of the existing groups can be analyzed to predict the regiochemical outcome.

| Substituent | Position | Directing Effect | Positions Directed |

| -CH₂COOH | 1 | Ortho, Para | 2, 4, 6 |

| -Cl | 2 | Ortho, Para | 3, 4, 6 |

| -Cl | 3 | Ortho, Para | 2, 4, 5 |

| -F | 6 | Ortho, Para | 2, 3, 5 |

Based on this analysis, position C4 is targeted by the -CH₂COOH, 2-Cl, and 3-Cl groups. Position C5 is targeted by the 3-Cl and 6-F groups. While C4 appears to be more electronically favored, steric hindrance from the adjacent C3-Cl and C5-H may play a significant role, potentially leading to a mixture of products if a reaction can be forced to occur.

Nucleophilic Aromatic Substitution (NAS): The molecule is well-suited for NAS. The general mechanism for NAS (the SNAr mechanism) is a two-step process:

Addition: A strong nucleophile attacks the electron-deficient ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing groups (halogens) are crucial for stabilizing this negative charge.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In this compound, any of the three halogens could potentially serve as a leaving group. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. This attack is favored by a more polarized carbon-halogen bond, which makes the carbon more electrophilic. Consequently, the leaving group ability in SNAr is often F > Cl > Br > I, the reverse of the trend in SN1/SN2 reactions. youtube.com Therefore, the fluorine atom at the C6 position is the most probable site for nucleophilic attack and displacement.

Catalytic Role in Specific Organic Reactions and Synthetic Transformations

While this compound is not typically employed as a catalyst itself, it serves as a valuable substrate and building block in numerous catalyzed synthetic transformations. Its utility lies in its densely functionalized structure, which allows for selective modifications through various catalytic processes.

Catalyzed Amide and Ester Formation: As previously discussed, the formation of amides and esters from the carboxylic acid moiety is often catalyzed. Acid catalysts are used for esterification, while coupling agents, which can be considered stoichiometric catalysts, are used for amidation. ossila.com

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bonds on the aromatic ring can participate in transition metal-catalyzed cross-coupling reactions. For instance, in syntheses involving similar halogenated phenylacetic acids, palladium-catalyzed reactions like the Miyaura borylation are used to convert C-X bonds (where X is a halogen) into C-B bonds, which can then be used in Suzuki couplings to form new carbon-carbon bonds. nih.gov This allows for the arylation or alkylation of the aromatic ring, significantly increasing molecular complexity.

Halogen Bond-Based Organocatalysis: While the molecule itself is not a catalyst, the presence of multiple halogens (Cl, F) makes it relevant to the field of halogen bonding. Halogen atoms can act as halogen bond donors, forming non-covalent interactions with Lewis bases. This principle is increasingly used to design novel organocatalysts for various transformations. mdpi.com While the target molecule is the substrate, its interactions within the active site of a halogen-bond-based catalyst could be a key factor in its reactivity.

Future Research Perspectives

Advancements in Sustainable Synthesis of Halogenated Phenylacetic Acids

The synthesis of halogenated aromatic compounds, including phenylacetic acids, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of this field lies in the adoption of green chemistry principles to minimize environmental impact. rsc.orgresearchgate.netnih.gov Research is increasingly focused on developing sustainable routes that are not only eco-friendly but also economically viable.

Key areas of advancement include:

Catalytic Methods: There is a significant push towards replacing stoichiometric reagents with catalytic systems. This includes the use of transition-metal catalysts (e.g., palladium, copper) for C-H functionalization, which allows for the direct introduction of functional groups onto the aromatic ring, thereby reducing the number of synthetic steps. acs.org The development of cheaper, more abundant metal catalysts is also a critical goal. acs.org

Alternative Solvents and Reagents: The use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, is a cornerstone of green synthesis. researchgate.net Research into halogen-free synthetic routes, for example through the carbonylation of benzyl (B1604629) acetates, presents a promising alternative to traditional methods that use harmful benzyl halides. rsc.org Additionally, photoinduced reactions that utilize light as a clean reagent are gaining traction for processes like decarboxylative chlorination. rsc.org

Biocatalysis: The use of enzymes (halogenases) to perform selective halogenation reactions under mild conditions is a highly attractive sustainable strategy. nih.govresearchgate.net Future work will likely focus on enzyme engineering to create robust biocatalysts tailored for specific substrates and reaction types, offering high selectivity and reducing the need for protecting groups. researchgate.net

| Approach | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | High waste generation, potential for hazardous reagents, scalability issues | N/A |

| Catalytic Methods | High atom economy, reduced waste, high selectivity acs.org | Catalyst cost and toxicity, catalyst recovery and reuse | Development of earth-abundant metal catalysts, catalyst immobilization |

| Flow Chemistry | Enhanced safety and control, easy scalability, higher yields | Initial equipment cost, potential for clogging | Integration with real-time analytics, development of novel reactor designs |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally benign researchgate.net | Enzyme stability, substrate scope limitations | Enzyme engineering for broader applicability and robustness |

| Photochemistry | Uses light as a clean reagent, mild conditions rsc.org | Requires specialized equipment, potential for side reactions | Development of new photosensitizers and reactor technologies |

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new transformations. For the synthesis and reactions of polysubstituted aromatic compounds like 2,3-dichloro-6-fluorophenylacetic acid, the interplay of electronic and steric effects can lead to complex pathways.

Future research in this area will likely involve a synergistic combination of experimental and computational techniques:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction energy profiles, identifying transition states, and predicting the reactivity of different electrophiles and substrates. rsc.orgrsc.org Such studies can provide invaluable insights into the mechanisms of halogenation, C-H activation, and other key transformations, guiding the rational design of more efficient catalysts and reaction conditions. nih.gov

In-situ Spectroscopic Analysis: Techniques like NMR, IR, and Raman spectroscopy, when applied in real-time to a reacting mixture, can help identify transient intermediates and provide kinetic data. This experimental evidence is crucial for validating proposed mechanisms derived from computational models.

Exploration of Novel Chemical Transformations Utilizing 2-(2,3-Dichloro-6-fluorophenyl)acetic acid

While this compound is a known compound, its potential as a versatile building block for more complex molecules is an area ripe for exploration. The unique arrangement of its substituents—two chlorine atoms, a fluorine atom, and a carboxylic acid group—offers multiple reactive sites for further functionalization.

Future research could focus on:

Carboxylic Acid Group Transformations: Beyond standard esterification and amidation, the carboxyl group can be used in decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. It can also be reduced to an alcohol or converted to other functional groups, opening up diverse synthetic pathways. wikipedia.org

Aromatic Ring Functionalization: The existing halogen atoms can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. Furthermore, directed C-H functionalization could enable the introduction of additional substituents at specific positions on the aromatic ring, creating highly complex and novel molecular scaffolds. acs.org

Development of Novel Derivatives: By systematically exploring these transformations, researchers can synthesize libraries of new compounds derived from the this compound scaffold. These derivatives could be screened for a wide range of applications, from pharmaceuticals to materials science. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

For this compound and its derivatives, AI and ML can be applied in several ways:

De Novo Compound Design: Generative models can be trained on existing chemical databases to design new molecules with desired properties. nih.govacs.org By using the this compound structure as a starting point or scaffold, these models can generate novel, synthetically accessible derivatives optimized for specific biological targets or material properties. digitellinc.combuckingham.ac.uk

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. cas.orgnih.gov This can help chemists identify the most efficient and cost-effective pathways to synthesize derivatives of this compound. nih.gov

Reaction Outcome and Condition Prediction: ML models can be trained to predict the outcome of a chemical reaction, including yield and potential side products, under various conditions (e.g., catalyst, solvent, temperature). preprints.org This predictive power can significantly reduce the amount of trial-and-error experimentation required, accelerating the discovery and optimization of new reactions.

| Application Area | Description | Potential Impact |

|---|---|---|

| Compound Design | Utilizing generative models to create novel molecular structures with specific, desired properties based on a given scaffold. nih.govacs.org | Accelerated discovery of new lead compounds for drug development and materials science. |

| Synthetic Route Planning | Employing algorithms for retrosynthetic analysis to propose efficient and novel synthesis pathways. cas.orgnih.gov | Reduced development time and cost for synthesizing complex molecules. |

| Reaction Optimization | Using predictive models to identify optimal reaction conditions for maximizing yield and minimizing byproducts. preprints.org | Improved efficiency and sustainability of chemical manufacturing processes. |

Q & A

Q. What are the optimal synthetic routes for 2,3-dichloro-6-fluorophenylacetic acid, and how can purity be validated?

The synthesis typically involves halogenation of phenylacetic acid derivatives. A common approach is Friedel-Crafts acylation followed by selective halogenation using Cl2 or SO2Cl2 under controlled conditions, with fluorination via HF or KF in polar solvents . Purity validation requires a combination of techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess impurities.

- NMR (<sup>1</sup>H, <sup>19</sup>F) to confirm substitution patterns and rule out regioisomers .

- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns against reference libraries .

Q. How can researchers resolve discrepancies in spectral data (e.g., <sup>19</sup>F NMR shifts) for this compound?

Contradictions in <sup>19</sup>F NMR shifts may arise from solvent effects, concentration, or paramagnetic impurities. To address this:

- Use deuterated solvents (e.g., DMSO-d6 or CDCl3) for consistency.

- Compare data with structurally similar compounds, such as 2-chloro-6-fluorophenylacetic acid (δF ≈ -118 to -122 ppm in CDCl3) .

- Cross-validate with computational methods (DFT calculations) to predict chemical shifts and assign peaks accurately .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the environmental persistence of this compound?

To assess environmental fate:

- Hydrolysis studies : Conduct pH-dependent degradation experiments (pH 3–9) at 25–50°C, monitoring via LC-MS/MS to identify breakdown products like dichlorofluorophenol derivatives .

- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous solutions, with quenching agents (e.g., NaN3) to isolate reactive oxygen species (ROS) contributions .

- Soil adsorption assays : Measure Koc (organic carbon partition coefficient) using batch equilibrium methods with HPLC quantification .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

To investigate SAR:

- Functional group modification : Synthesize analogs (e.g., ester, amide derivatives) to test halogen/fluorine positional effects on bioactivity.

- In vitro assays : Use cell-based models (e.g., HEK293 or HepG2) to evaluate cytotoxicity and metabolic stability, correlating with logP (lipophilicity) calculated via HPLC retention times .

- Molecular docking : Compare binding affinities to target enzymes (e.g., cyclooxygenase-2) using crystallographic data from related halogenated phenylacetic acids .

Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices (e.g., biological fluids)?

Key challenges include matrix interference and low sensitivity. Mitigation strategies:

- Sample preparation : Solid-phase extraction (SPE) with C18 or mixed-mode sorbents to isolate the analyte from proteins/lipids .

- LC-MS/MS optimization : Use a triple quadrupole system with MRM transitions (e.g., m/z 235 → 191 for quantification) and isotope-labeled internal standards (e.g., <sup>13</sup>C6-analog) for precision .

- Method validation : Assess recovery (≥80%), LOD (≤1 ng/mL), and matrix effects via post-column infusion experiments .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., LD50 values) from different studies be interpreted?

Discrepancies may stem from variations in species, administration routes, or purity. Researchers should:

- Verify compound purity (>98% by HPLC) and storage conditions (e.g., desiccated, -20°C) to exclude degradation artifacts .

- Cross-reference with structurally related compounds (e.g., 2,4-dichlorophenoxyacetic acid: LD50 ~500 mg/kg in rats) to establish baseline expectations .

- Conduct dose-response studies under standardized OECD guidelines to resolve ambiguities .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.